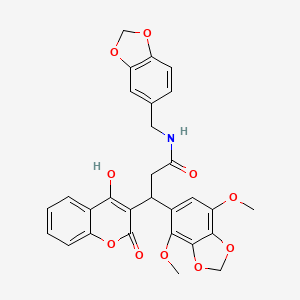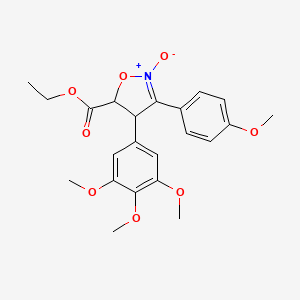![molecular formula C26H33N3O B11045340 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11045340.png)
1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring
准备方法
The synthesis of 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the tetramethylbenzyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with 2,3,5,6-tetramethylbenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a suitable carbonyl compound under basic conditions.
Introduction of the tert-butyl group: This step can be achieved through a nucleophilic substitution reaction, where the pyrrolidinone intermediate is reacted with tert-butyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrrolidinone rings are replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the structure.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound is used in the synthesis of biologically active compounds.
属性
分子式 |
C26H33N3O |
|---|---|
分子量 |
403.6 g/mol |
IUPAC 名称 |
1-tert-butyl-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O/c1-16-12-17(2)19(4)21(18(16)3)15-28-23-11-9-8-10-22(23)27-25(28)20-13-24(30)29(14-20)26(5,6)7/h8-12,20H,13-15H2,1-7H3 |
InChI 键 |
IFNNDMSNILQIRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11045263.png)

![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate](/img/structure/B11045288.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045290.png)
![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)
![octahydro-1H-cyclopenta[b]pyridin-4-yl acetate](/img/structure/B11045301.png)
![5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045306.png)
![(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11045312.png)
![6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11045318.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11045329.png)